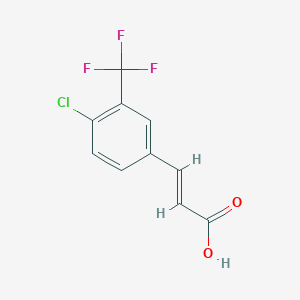

4-Chloro-3-(trifluoromethyl)cinnamic acid

Overview

Description

4-Chloro-3-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C10H6ClF3O2 and a molecular weight of 250.6 . It is also known by its IUPAC name (2E)-3-[4-chloro-3-(trifluoromethyl)phenyl]-2-propenoic acid .

Synthesis Analysis

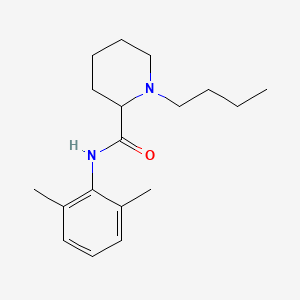

The synthesis of similar compounds involves the use of aldehyde and malonic acid, followed by a catalytic amount of piperidine . The reaction mass is slowly heated to 110°C and maintained for 10-12 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ . This indicates the presence of a chloro group at the 4th position and a trifluoromethyl group at the 3rd position on the phenyl ring of the cinnamic acid molecule .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature .Scientific Research Applications

Anticancer Research

Cinnamic acid derivatives, including 4-Chloro-3-(trifluoromethyl)cinnamic acid, have gained attention in medicinal research for their antitumor potentials. The 3-phenyl acrylic acid functionality of cinnamic acids offers multiple reactive sites for chemical modifications, leading to various cinnamoyl derivatives with antitumor efficacy. Research has shown that these derivatives have been underutilized in cancer treatment despite their rich medicinal tradition and potential as synthetic antitumor agents. This highlights the need for further exploration into the anticancer applications of cinnamic acid derivatives (De, Baltas, & Bedos-Belval, 2011).

Bioavailability and Metabolism

Studies on chlorogenic acids, which share a core structure with cinnamic acid derivatives, have shed light on their bioavailability and metabolism in humans. These studies provide insights into the metabolic pathways of cinnamic acids and their derivatives, demonstrating that intact acyl-quinic acids are absorbed to a small extent in the small intestine, while cinnamic acids are efficiently absorbed after hydrolysis. This suggests potential health benefits related to the treatment of metabolic syndrome and cardiovascular diseases, offering a mechanistic basis for the health-promoting properties of these compounds (Clifford, Kerimi, & Williamson, 2020).

Synthetic Methodologies and Therapeutic Applications

The synthetic methodologies for obtaining cinnamic acid derivatives, including this compound, have been explored, highlighting their therapeutic applications against various diseases such as diabetes, infectious diseases, and degenerative diseases. These compounds' versatility is attributed to their structure-activity relationship, which enables the design of pharmacologically active molecules. However, the challenge remains in developing synthetic methodologies to obtain these compounds in substantial quantities for further medicinal chemistry applications (França et al., 2021).

Environmental and Health Safety

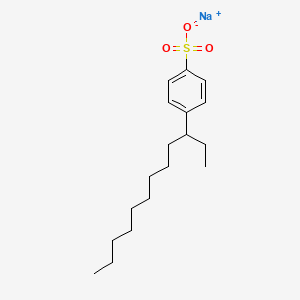

While the focus of this review is on the scientific research applications of this compound, it is essential to consider the environmental and health safety aspects of its use and degradation products. Studies on similar compounds have raised concerns about their presence and detection in the environment, pointing out potential lethal effects on non-target organisms. This underscores the importance of understanding the environmental fate, degradation pathways, and the continuous low-level exposure impacts of such compounds to ensure their safe and responsible use (Islam et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, trans-Cinnamic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Pathways

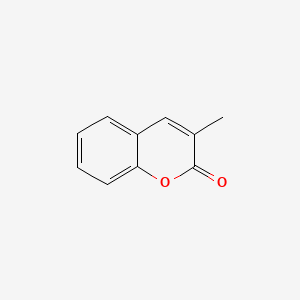

Cinnamic acid derivatives are known to be involved in the phenylpropanoid pathway, which plays a key role in the biosynthesis of flavonoids, coumarins, and lignin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

It is known that cinnamic acid derivatives can interact with various enzymes, proteins, and other biomolecules . The presence of the trifluoromethyl group and the chlorine atom in 4-Chloro-3-(trifluoromethyl)cinnamic acid may alter these interactions, potentially leading to unique biochemical properties .

Cellular Effects

Cinnamic acid derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Cinnamic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The trifluoromethyl group and the chlorine atom in this compound may influence these interactions.

properties

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYBNFKZUWTBMM-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

257872-87-0 | |

| Record name | 257872-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3415581.png)